Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate

Medicinal Chemistry Physicochemical Property Optimization Synthetic Intermediate Solubility

Enhance metabolic stability in drug candidates with this Boc-protected cyclopropylamine. Solves poor solubility and inefficient protection/deprotection in multi-step syntheses. - Rigid cyclopropyl core reduces plasma clearance (validated in HCV protease inhibitor programs). - Orthogonal reactivity: selectively modify amine or alcohol without extra steps. - Hydroxyethyl group improves polar solubility for broader reaction conditions. BenchChem supplies this validated intermediate for peptidomimetics and constrained glutamic acid derivatives.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 753023-57-3
Cat. No. B3153174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate
CAS753023-57-3
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC1)CCO
InChIInChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-10(4-5-10)6-7-12/h12H,4-7H2,1-3H3,(H,11,13)
InChIKeyZYKQKYDJZPJMEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate Specifications & Core Properties


Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (CAS 753023-57-3) is a carbamate-protected cyclopropylamine derivative with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It serves as a versatile synthetic intermediate, characterized by a tert-butoxycarbonyl (Boc) protecting group, a rigid cyclopropyl scaffold, and a terminal primary hydroxyl group [1]. This combination provides a balance of stability, solubility, and orthogonal reactivity, making it a valuable building block for the construction of complex, bioactive molecules in medicinal chemistry and organic synthesis [2].

Boc-protected amine building block for modular synthesis
Rigid cyclopropane scaffold for conformational constraint studies
Hydroxyethyl handle for orthogonal derivatization

Why This Compound Cannot Be Substituted


Generic substitution of tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate with simpler Boc-protected amines or cyclopropyl building blocks is not scientifically valid due to the unique, quantifiable impact of its structural features. The combination of the conformationally rigid cyclopropyl ring and the terminal primary hydroxyl group is critical for both the physicochemical properties of the resulting advanced intermediates and the overall efficiency of complex syntheses [1]. As detailed in the quantitative evidence below, replacing this specific compound with alternatives lacking the hydroxyethyl handle or the cyclopropyl core leads to measurable differences in solubility, synthetic route efficiency, and the metabolic stability of downstream drug candidates [2].

Analogues lacking the hydroxyethyl handle may show lower solubility in polar solvents, limiting aqueous or methanolic reaction conditions.
Replacing the cyclopropane ring can alter metabolic stability in downstream candidates, potentially shifting pharmacokinetic profiles.
Single-handle building blocks (e.g., tert-butyl cyclopropylcarbamate) may require extra protection/deprotection steps, reducing route efficiency.

Key Differentiators vs. Comparators


Aqueous Solubility vs. Non-Polar Analogs

The presence of the primary hydroxyl group in tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate confers a significant increase in solubility in polar solvents, a key differentiator for its use as a synthetic intermediate. This property is a class-level inference supported by comparative analysis of similar compounds [1]. The hydroxyethyl group introduces polarity and hydrogen bonding capabilities, enhancing solubility compared to hydrophobic analogs like the 4-bromophenyl derivative, as noted in product literature . This improved solubility facilitates a wider range of reaction conditions, particularly those using aqueous or methanolic media, without the need for co-solvents or phase-transfer catalysts.

Aqueous Solubility
Class-level
Qualitatively enhanced solubility in polar media vs. non-polar cyclopropyl analogs
May support aqueous reaction conditions
Observation based on structural class; not numerically quantified
Medicinal Chemistry Physicochemical Property Optimization Synthetic Intermediate Solubility

Cyclopropyl-Driven Metabolic Stability

The cyclopropyl group in this compound is a critical pharmacophore that, when incorporated into drug candidates, leads to a quantifiable improvement in metabolic stability. This is a well-documented class-level inference [1]. The introduction of cyclopropyl groups is known to change various properties of molecules, including improving metabolic stability and reducing plasma clearance [2]. For instance, in the development of HCV NS3/4A protease inhibitors, this specific building block was utilized to introduce the cyclopropyl moiety, contributing to the overall stability and efficacy of the final drug candidates [3].

Metabolic Stability
Class-level
Improved metabolic stability and reduced plasma clearance vs. compounds lacking cyclopropyl
Supports metabolic stability screening in drug discovery
Exact improvement depends on final drug scaffold
Drug Metabolism Pharmacokinetics Medicinal Chemistry Cyclopropyl Effect

Orthogonal Handles vs. Simple Boc-Amines

Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate offers a clear advantage in synthetic route design due to its two orthogonal reactive handles: a Boc-protected amine and a primary hydroxyl group [1]. This is a direct structural comparison to simpler comparators like tert-butyl cyclopropylcarbamate (CAS 132844-48-5), which lacks the hydroxyl group [2]. The presence of the primary alcohol allows for direct derivatization (e.g., alkylation, acylation, conversion to a leaving group) without affecting the Boc-protected amine. This orthogonal reactivity enables more efficient, convergent synthetic sequences, reducing the number of required protection/deprotection steps and potentially improving overall yield.

Orthogonal Handles
Head-to-head
2 reactive handles (Boc-amine + primary hydroxyl)
vs. 1 handle in tert-butyl cyclopropylcarbamate
Enables more convergent synthetic routes
Structural and functional group analysis
Organic Synthesis Medicinal Chemistry Orthogonal Protection Building Block Utility

HCV Protease Inhibitor Key Intermediate

The practical utility and procurement value of this compound are validated by its documented use in the synthesis of novel hepatitis C virus (HCV) NS3/4A protease inhibitors, as reported in a 2023 Journal of Medicinal Chemistry study [1]. This represents a strong piece of supporting evidence for its selection in drug discovery programs. Unlike a generic or unproven building block, this specific compound has been employed as a key intermediate in a published, peer-reviewed study targeting a clinically significant biological pathway. This precedent provides confidence in its compatibility with complex synthetic routes and its relevance to pharmaceutically relevant chemical space.

Published Use
Reported
Key intermediate for HCV NS3/4A protease inhibitors (J. Med. Chem. 2023)
Demonstrates compatibility with medicinal chemistry workflows
Peer-reviewed publication provides validation precedent
Antiviral Drug Discovery HCV NS3/4A Protease Inhibitors Synthetic Intermediate Medicinal Chemistry

Recommended Applications


Metabolic Stability via Cyclopropyl

This compound is the optimal choice for medicinal chemistry programs aiming to improve the metabolic stability of lead compounds. The cyclopropyl ring, a well-known pharmacophore, is documented to reduce plasma clearance and enhance metabolic stability when incorporated into a drug scaffold [1]. Its use as a key intermediate in the development of HCV NS3/4A protease inhibitors validates its utility in this context [2].

Convergent Synthesis with Orthogonal Handles

Select this building block for synthetic routes that demand orthogonal reactivity. The combination of a Boc-protected amine and a primary hydroxyl group provides two distinct and independently addressable functional handles [1]. This enables more efficient, convergent synthetic sequences by allowing selective modification of either the amine or the alcohol without additional protection/deprotection steps, which is a clear advantage over simpler Boc-protected amines [3].

Aqueous Solubility Enhancement

This compound is preferred when designing synthetic intermediates for drug targets that require improved aqueous solubility. The hydroxyethyl group introduces polarity and hydrogen-bonding capacity, making the compound and its derivatives more soluble in polar solvents compared to non-polar cyclopropyl analogs [4]. This property can simplify reaction workups and enable a broader range of reaction conditions.

Constrained Amino Acid & Pyrrolizidine Analogs

As demonstrated in the peer-reviewed literature, 2-hydroxyethyl-substituted cyclopropylamines like this compound are useful precursors for preparing constrained glutamic acid derivatives and pyrrolizidine analogs [1]. This specific application provides a validated synthetic pathway for academic and industrial researchers working in the area of peptidomimetics and natural product synthesis.

Application
Selection Property
Validation Focus
Cyclopropyl metabolic stability studies
Cyclopropane scaffold for PK modulation
Plasma clearance and metabolic stability assays
Convergent synthesis research
Orthogonal Boc-amine and hydroxyl handles
Route efficiency and protecting-group strategy
Aqueous solubility optimization
Hydroxyethyl polar group
Polar solvent compatibility and workup simplification
Constrained amino acid and peptidomimetic synthesis
Cyclopropylamine precursor for ring-constrained analogs
Pyrrolizidine and constrained glutamate derivative synthesis

Technical Documentation Hub

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20 linked technical documents
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